molecular formula C9H13ClFN B1618587 p-Fluoro-N-methylphenethylamine hydrochloride CAS No. 405-68-5

p-Fluoro-N-methylphenethylamine hydrochloride

Cat. No. B1618587
CAS RN: 405-68-5
M. Wt: 189.66 g/mol
InChI Key: IAMHNHXYJUTVDY-UHFFFAOYSA-N
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Description

P-Fluoro-N-methylphenethylamine hydrochloride (pF-NMPEA-HCl) is a novel synthetic compound with a wide range of potential applications in the field of scientific research. It is a fluorinated derivative of the N-methylphenethylamine class of compounds, and is characterized by a phenethylamine core with an N-methyl substituent and a fluorinated phenyl group. pF-NMPEA-HCl is a highly versatile compound, and its unique structure and properties have allowed it to be used in a number of interesting research applications.

Scientific Research Applications

Environmental Presence and Human Exposure

Research has documented widespread environmental contamination with perfluorinated compounds, highlighting their persistence and ubiquitous presence. A study by Bao et al. (2011) found that a fluorochemical industrial park in Fuxin, China, contributed to elevated levels of perfluorooctanoic acid (PFOA) and other perfluorinated compounds in the surrounding environment and in the blood of local residents (Bao et al., 2011). This points to significant environmental dispersion and human exposure pathways for fluorochemicals.

Metabolism and Toxicokinetics

Studies on the metabolism and toxicokinetics of fluorochemicals, including those structurally related to p-Fluoro-N-methylphenethylamine hydrochloride, reveal complex biotransformation pathways. For example, Moosmann et al. (2013) detailed the detection, identification, and preliminary metabolism data of a designer benzodiazepine, providing insight into the challenges of understanding fluorochemical metabolism in humans (Moosmann et al., 2013).

Health Implications

The potential health implications of exposure to perfluorinated compounds have been a significant concern. Studies have explored associations between exposure to these compounds and various health outcomes, including effects on neurodevelopment in infants exposed through breastfeeding (Ribas‐Fitó et al., 2003) and global DNA hypomethylation in healthy Koreans (Kim et al., 2009), suggesting wide-ranging effects on human health.

properties

IUPAC Name

2-(4-fluorophenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-11-7-6-8-2-4-9(10)5-3-8;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMHNHXYJUTVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960895
Record name 2-(4-Fluorophenyl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Fluoro-N-methylphenethylamine hydrochloride

CAS RN

405-68-5
Record name p-Fluoro-N-methylphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-FLUORO-N-METHYLPHENETHYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SET5RSQ6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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